2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
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Description
The compound “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been described . Vinyl sulfones have been known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C14H14ClNO2S2 . The compound features the sulfonyl functional group .Chemical Reactions Analysis
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 327.849 Da . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Crystal Structure Studies
Research into pyrimidine derivatives, closely related to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, has shown that these compounds have interesting crystal structures with hydrogen-bonded motifs. For example, pyrimethamine, a compound similar in structure, forms hydrogen-bonded bimolecular ring motifs when combined with sulfonate groups, indicating potential applications in crystallography and molecular design (Balasubramani, Muthiah, & Lynch, 2007).
Chemiluminescence
Sulfanyl-substituted compounds, including those similar to this compound, have been explored for their chemiluminescence properties. Research indicates that these compounds can emit light upon decomposition, which could be valuable in developing new chemiluminescent materials or sensors (Watanabe et al., 2010).
Antimicrobial Activity
Studies on compounds structurally related to this compound have shown promising antimicrobial properties. For instance, certain derivatives have demonstrated antibacterial and antimycobacterial activities, suggesting potential use in developing new antimicrobial agents (Nural et al., 2018).
Photoluminescence in Iridium(III) Complexes
Research involving sulfanyl- or sulfone-functionalized cyclometallating ligands, akin to this compound, has led to the development of green-emitting iridium(III) complexes. These complexes exhibit high photoluminescence quantum yields, indicating potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Constable et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to this compound, has been determined using X-ray diffraction. This research offers insights into the molecular interactions and structural characteristics of sulfone compounds, which can be valuable in the field of material science and molecular engineering (Adamovich et al., 2017).
Green Chemistry in Synthesis
The modified synthesis of compounds structurally similar to this compound has been explored, focusing on green chemistry principles. This research emphasizes reducing waste and improving efficiency in chemical synthesis processes, which is crucial for sustainable industrial practices (Gilbile, Bhavani, & Vyas, 2017).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMFKLSEFRGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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